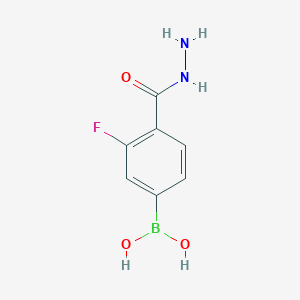

3-氟-4-肼羰基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

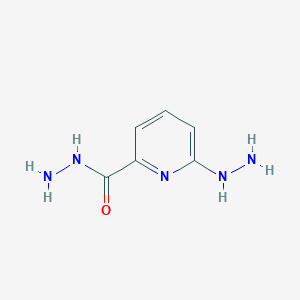

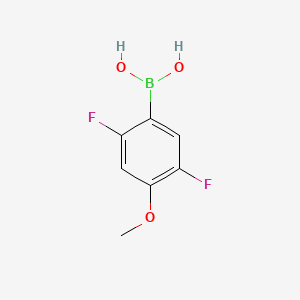

3-Fluoro-4-hydrazinocarbonylphenylboronic acid is a useful research compound. Its molecular formula is C7H8BFN2O3 and its molecular weight is 197.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Fluoro-4-hydrazinocarbonylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-hydrazinocarbonylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

密度泛函理论分析

使用密度泛函理论 (DFT) 研究了 3-氟-4-甲酰基苯硼酸(与 3-氟-4-肼羰基苯硼酸密切相关的化合物)的几何结构。这项研究突出了分子的电子结构性质,包括 HOMO-LUMO 和分子静电势 (MEP),为其在材料科学中的反应性和潜在应用提供了基础见解 (E. B. Şaş & M. Kurt,2018)。

无酶葡萄糖传感

一项研究重点是合成用于在生理条件下进行无酶葡萄糖传感的单体,展示了含氟苯硼酸衍生物在生物医学应用中的潜力,特别是在非酶葡萄糖监测设备中 (鲍文静等人,2021)。

抗真菌活性

甲酰基苯硼酸,包括氟代变体,对各种真菌菌株表现出有希望的抗真菌活性。氟取代基的存在显着影响抗真菌效果,表明这些化合物在开发新型抗真菌剂中的潜力 (Krzysztof M Borys 等人,2019)。

氟离子路易斯酸受体

有机硼化合物,包括具有氟取代基的化合物,已被用作聚合物膜中氟离子的路易斯酸受体。该应用在环境监测和公共卫生中至关重要,为氟离子的选择性检测提供了一条途径 (Martyna Jańczyk 等人,2012)。

研究性新药

评估了简单的苯硼酸和苯并恶唑衍生物(包括氟代化合物)的抗增殖潜力,显示出显着的抗癌活性。这项研究为基于硼酸衍生物开发新型抗癌剂开辟了道路 (Mateusz Psurski 等人,2018)。

安全和危害

作用机制

Mode of Action

The compound contains a hydrazinocarbonyl group and a boronic acid group . The hydrazinocarbonyl group might react with other carbonyl-containing molecules through hydrazone formation or condensation reactions. The boronic acid group exhibits weak acidity, potentially allowing for reactions with bases.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of "3-Fluoro-4-hydrazinocarbonylphenylboronic acid" . For instance, its storage temperature is recommended to be 2-8°C .

生化分析

Biochemical Properties

3-Fluoro-4-hydrazinocarbonylphenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to bind with sugars, which makes it useful in the study of carbohydrate-related processes The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of 3-Fluoro-4-hydrazinocarbonylphenylboronic acid on cellular processes are not extensively studied. It is hypothesized that this compound can influence cell function by interacting with cell signaling pathways and gene expression. For instance, its interaction with enzymes involved in metabolic pathways could lead to changes in cellular metabolism

Molecular Mechanism

At the molecular level, 3-Fluoro-4-hydrazinocarbonylphenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biochemical activity . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound may influence gene expression by modifying the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Fluoro-4-hydrazinocarbonylphenylboronic acid in laboratory settings are crucial for its application in biochemical research. This compound is stable when stored at temperatures between 2-8°C . Over time, it may degrade, leading to a decrease in its effectiveness. Long-term effects on cellular function have not been extensively studied, but it is important to consider the potential for degradation products to influence experimental outcomes .

Dosage Effects in Animal Models

It is expected that the compound’s activity would vary with dosage, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

3-Fluoro-4-hydrazinocarbonylphenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to bind with sugars suggests its involvement in carbohydrate metabolism . Additionally, it may affect metabolic flux and metabolite levels by inhibiting or modifying the activity of key enzymes in these pathways .

Transport and Distribution

The transport and distribution of 3-Fluoro-4-hydrazinocarbonylphenylboronic acid within cells and tissues are influenced by its chemical properties. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues or cellular compartments would depend on these interactions and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 3-Fluoro-4-hydrazinocarbonylphenylboronic acid is not well-characterized. It is likely that the compound’s activity and function are influenced by its localization within specific cellular compartments. Targeting signals or post-translational modifications may direct the compound to particular organelles, where it can exert its biochemical effects .

属性

IUPAC Name |

[3-fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFN2O3/c9-6-3-4(8(13)14)1-2-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIPNGLGNVCWCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NN)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395468 |

Source

|

| Record name | [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-06-8 |

Source

|

| Record name | 4-Borono-2-fluorobenzoic acid 1-hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)